molecular formula C20H28N2O5 B6049517 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

Cat. No.: B6049517
M. Wt: 376.4 g/mol
InChI Key: VXHNQGJCBYKWFP-UHFFFAOYSA-N
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Description

1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine backbone substituted at the 4-position with a carboxylic acid group and an N-protected L-phenylalanyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions . This compound is structurally significant in medicinal chemistry, particularly as a building block for peptide-based drug candidates or protease inhibitors.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHNQGJCBYKWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA for deprotection, DCC and DMAP for coupling, and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 1-[N-(tert-Butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid and related piperidine derivatives:

Compound Name Key Structural Features Biological Activity/Application References
This compound Boc-protected L-phenylalanyl group; 4-carboxylic acid substituent Likely intermediate in peptide synthesis; potential protease inhibitor scaffold
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid Ethyl group at 4-position; Boc protection No direct activity reported; structural analog for drug discovery
1-Boc-4-Methylpiperidine-4-carboxylic acid Methyl group at 4-position; Boc protection Intermediate in small-molecule drug synthesis (e.g., kinase inhibitors)
Phenoperidine (Ethyl ester derivative) Ethyl ester at 4-position; phenethyl substituent Narcotic analgesic; controlled under international drug conventions
Piminodine (Ethyl ester derivative) Ethyl ester; 3-phenylaminopropyl chain Synthetic opioid; regulated under narcotics laws
1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid 3-Methoxyphenyl substituent; Boc protection Research applications in receptor-targeted therapies (e.g., serotonin or dopamine modulation)
1-(tert-Butoxycarbonyl)-4-(1-chloroethyl)piperidine-4-carboxylic acid Chloroethyl substituent; Boc protection Predicted physicochemical properties: density 1.164 g/cm³, boiling point 349°C (potential solvent)

Key Comparative Insights

Functional Groups and Reactivity: The target compound’s carboxylic acid group contrasts with ester derivatives (e.g., Phenoperidine, Piminodine), which exhibit higher lipophilicity and altered pharmacokinetics. Esters are often prodrugs, whereas carboxylic acids may enhance binding to polar targets . The L-phenylalanyl moiety introduces chirality and peptide-like properties, distinguishing it from simpler alkyl or aryl analogs (e.g., 4-ethyl or 4-methyl derivatives) .

The compound from , synthesized via condensation with 1-methylpiperazine, demonstrated anticancer activity (EC50 = 3–4 µM in HCT116 cells), highlighting the impact of substituents on bioactivity .

Physicochemical Properties :

  • Chloroethyl and methoxyphenyl analogs () exhibit varied hydrophobicity and steric bulk, influencing membrane permeability and target engagement .
  • The Boc group universally enhances stability during synthesis but may limit solubility in aqueous environments .

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